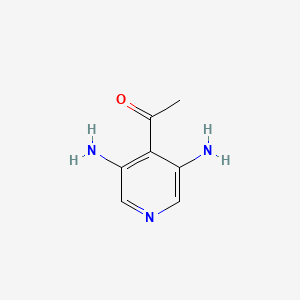
1-(3,5-Diaminopyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Diaminopyridin-4-YL)ethanone: is an organic compound with the molecular formula C7H9N3O . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of two amino groups at positions 3 and 5, along with an ethanone group at position 4, makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(3,5-Diaminopyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reduction of 4-ethynyl-3-nitroaniline using iron powder . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
1-(3,5-Diaminopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3,5-Diaminopyridin-4-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Diaminopyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. For example, similar compounds like 3,4-diaminopyridine block presynaptic potassium channels, prolonging action potentials and increasing presynaptic calcium concentrations . This mechanism can lead to various physiological effects, making the compound of interest in pharmacological research.
Comparison with Similar Compounds
3,4-Diaminopyridine: Known for its use in treating Lambert-Eaton myasthenic syndrome.
1-(3-Aminopyridin-4-yl)ethanone: Shares a similar structure but with only one amino group.
Uniqueness:
1-(3,5-Diaminopyridin-4-YL)ethanone is unique due to the presence of two amino groups at specific positions on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other pyridine derivatives and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(3,5-diaminopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,8-9H2,1H3 |
InChI Key |
JUWNAONLSBXLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















